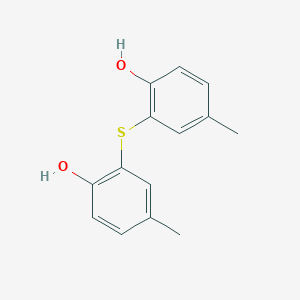

2,2'-thiobis(4-methylphenol)

Übersicht

Beschreibung

2,2'-thiobis(4-methylphenol), also known as Bis(4-methyl-2-thio)phenol or MBT, is a chemical compound that belongs to the class of phenols. It has been widely used in various industrial applications, such as rubber and plastic processing, as a stabilizer against oxidation and degradation. In recent years, MBT has attracted considerable attention in the scientific community due to its potential applications in the fields of medicine and biology.

Wissenschaftliche Forschungsanwendungen

X-ray Diffraction Studies

X-ray diffraction investigations have been conducted on 2,2'-Thiobis(4-methylphenol) derivatives. One such study examined 2,2′-Thiobis(4-methyl-6-tert-butylphenol), revealing its crystallization in the monoclinic system and identifying it as a new polymorph of the compound (Lasocha et al., 2005).

Application in Polymer Antioxidants

2,2'-Thiobis(4-methylphenol) has been used in the synthesis of novel polymeric antioxidants. For instance, hydroxyl-terminated polybutadiene-bound 2,2-thiobis(4-methyl-6-tert-butylphenol) exhibited enhanced thermal stability and thermo-oxidative aging resistance in natural rubber vulcanizates (Wang et al., 2012).

Synthesis from Natural Resources

A study demonstrated the synthesis of thiobisphenols, including 2,2'-thiobisphenol, from 3-alkylphenols derived from renewable natural resources. This process yielded isomeric products with significant application potential (Tyman & Johnson, 2005).

Influence on Molecular Structure

Research on 2,2'-thiobis(4-methyl-6-tert-butylphenoxy) titanium diisopropoxy revealed the impact of titanium-sulfur interaction on coordination geometry, indicating potential applications in catalysis and materials science (Porri et al., 1996).

Enhancement in Detection of Thiophenols

A study on 2,4-dinitrobenzenesulfonyl (DNPS) introduced to enhance SNAr, triggering ESIPT for ultrafast NIR fluorescent detection of thiophenols, utilized derivatives of 2,2'-thiobis(4-methylphenol). This has implications for environmental monitoring and biological applications (Ren et al., 2020).

Antioxidant Mechanisms

The mechanism of action of antioxidants like 4,4'-thiobis(2-methyl-6-t. butylphenol), a derivative of 2,2'-thiobis(4-methylphenol), has been explored. Studies have shown that these compounds effectively decompose hydroperoxides and inhibit oxidative processes in polymers (Kudelka et al., 1984).

Charge Trapping in Polyethylene

Research has investigated the role of antioxidants like 4,4'-thiobis(2-tert.butyl-5-methylphenol) in acting as charge trapping centres in crosslinked polyethylene. This study contributes to understanding the electrical properties of polymer materials (Teyssèdre et al., 2003).

Catalytic Studies

The use of 2,2'-thiobis(4-methylphenol) derivatives in catalysis has been demonstrated. For instance, samarium alkoxide derivatives of bridging sulfur biphenolate and binaphtholate ligands, including a phenolic analogue of 2,2'-thiobis(4-methylphenol), have been synthesized for diol desymmetrisation (Arnold et al., 2002).

Eigenschaften

IUPAC Name |

2-(2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-9-3-5-11(15)13(7-9)17-14-8-10(2)4-6-12(14)16/h3-8,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNWLKJYOVQXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-hydroxy-5-methylphenyl)sulfide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-furyl)-7-(trifluoromethyl)-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4085217.png)

![N-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4085242.png)

![8-(2-iodophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085256.png)

![2-(dimethylamino)-2-(3-fluorophenyl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B4085262.png)

![3,4-dichloro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B4085266.png)

![2-chloro-N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4085288.png)

![N-[(3-methyl-3-oxetanyl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4085295.png)

![methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B4085308.png)

![5-(2-furyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085335.png)

![3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4085343.png)